Trisodium 4-amino-5-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate

Description

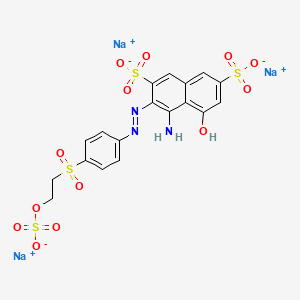

Trisodium 4-amino-5-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate is a highly sulfonated azo compound characterized by a naphthalene backbone functionalized with amino, hydroxy, and azo groups. The trisodium salt form enhances its water solubility, making it suitable for applications in dyes, surfactants, or specialized chemical synthesis. Its structure includes a phenylazo group substituted with a sulphonatooxy ethylsulfonyl moiety, contributing to both hydrophilic and reactive properties .

Properties

CAS No. |

84100-03-8 |

|---|---|

Molecular Formula |

C18H14N3Na3O13S4 |

Molecular Weight |

677.6 g/mol |

IUPAC Name |

trisodium;4-amino-5-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C18H17N3O13S4.3Na/c19-17-16-10(7-13(9-14(16)22)36(25,26)27)8-15(37(28,29)30)18(17)21-20-11-1-3-12(4-2-11)35(23,24)6-5-34-38(31,32)33;;;/h1-4,7-9,22H,5-6,19H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |

InChI Key |

SBELSJCGRODFGD-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)N)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt (1:?) typically involves multiple steps. The process begins with the sulfonation of naphthalene to produce naphthalenedisulfonic acid. This is followed by the introduction of amino and hydroxy groups through nitration and subsequent reduction reactions. The diazenyl group is introduced via a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which then couples with another aromatic compound. The final step involves the sulfonation of the ethyl group and the formation of the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt (1:?) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The sulfonic acid groups can undergo substitution reactions, where other functional groups replace the sulfonic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt (1:?) has several scientific research applications:

Chemistry: Used as a dye and pigment in various chemical processes.

Biology: Employed in staining techniques for microscopy and other biological assays.

Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the production of textiles, inks, and plastics due to its stable color properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The diazenyl group allows it to form stable complexes with metals and other substrates, making it useful in dyeing and staining applications. The sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous systems. The compound’s unique structure also allows it to participate in various chemical reactions, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Functional Group Analysis

The compound’s structural uniqueness lies in its three sulfonate groups , azo linkage , and sulphonatooxy ethylsulfonyl substituent . Below is a comparison with key analogs:

Key Observations :

- The trisodium target compound exhibits superior water solubility due to three sulfonate groups, contrasting with analogs like the dodecylphenyl-substituted derivative, which prioritizes hydrophobic interactions .

- The sulphonatooxy ethylsulfonyl group enhances reactivity for covalent bonding in dye fixation, unlike simpler disodium salts .

- Benzothiazol-containing analogs (e.g., ) show redshifted absorbance for specialized dye applications but lack the ethylsulfonyl mobility.

Physicochemical Properties

Solubility and Ionic Strength

- The trisodium salt’s three sulfonate groups confer exceptional solubility in aqueous media (>500 g/L estimated), surpassing disodium analogs (e.g., 200–300 g/L) .

- Hydrophobic substituents (e.g., dodecylphenyl in ) reduce solubility but improve affinity for organic matrices.

Critical Micelle Concentration (CMC)

While direct CMC data for the target compound is unavailable, structurally related sulfonated azo surfactants (e.g., quaternary ammonium compounds in ) exhibit CMCs in the 0.4–8.3 mM range. The trisodium compound’s multiple sulfonates likely lower its CMC further, enhancing micelle stability in aqueous solutions .

Stability and Reactivity

- The sulphonatooxy ethylsulfonyl group may undergo hydrolysis under acidic conditions, releasing sulfonic acid and ethylene sulfate. This contrasts with stable sulfonate salts lacking this moiety .

- Azo linkages in all analogs are UV-sensitive but stabilized by electron-withdrawing sulfonate groups .

Dye Industry

- The target compound’s triple sulfonation improves dye fixation on cellulose fibers, reducing wash-off compared to disodium analogs .

- Compared to benzothiazol derivatives , it may exhibit less bathochromic shift but better compatibility with industrial dyeing processes.

Surfactant Potential

Regulatory Status

- Substituted naphthalenesulfonic acids are regulated under frameworks like 15 U.S.C. §2604 (TSCA) for significant new uses . Environmental persistence is mitigated by biodegradation of azo linkages .

Biological Activity

Trisodium 4-amino-5-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate, commonly referred to as triazole dye , is a complex organic compound notable for its biological activity, particularly in the fields of biochemistry and molecular biology. This article explores its synthesis, structure, interactions with biomolecules, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 677.55 g/mol. The compound features multiple functional groups, including:

- Amino groups : Contributing to its reactivity.

- Hydroxyl groups : Enhancing solubility in water.

- Sulfonate groups : Increasing ionic strength and solubility.

These properties make it an effective agent in various applications, particularly as a dye and in biological assays.

Synthesis

The synthesis of this compound typically involves a diazotization reaction followed by coupling with sulfonated aromatic compounds. The general process can be summarized as follows:

- Diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid .

- Coupling reaction with appropriate sulfonated aromatic compounds .

This method allows for the introduction of the sulfonate and azo functional groups crucial for its biological activity.

Interaction with Biomolecules

Research indicates that this compound exhibits significant binding affinity with proteins and nucleic acids. Key findings include:

- DNA Intercalation : The compound can intercalate into DNA strands, which may influence gene expression and cellular processes.

- Protein Binding : It binds to proteins through non-covalent interactions, potentially affecting protein function and stability.

Case Studies

-

DNA Binding Studies :

- A study demonstrated that the compound effectively intercalates within DNA structures, leading to alterations in the DNA's physical properties. This characteristic has implications for its use in drug delivery systems and as a molecular probe in biological research.

-

Protein Interaction Analysis :

- In vitro studies have shown that the compound can modulate the activity of certain enzymes by binding to their active sites or allosteric sites. This interaction suggests potential therapeutic applications in enzyme regulation.

Applications

Given its biological activity, this compound is utilized in various fields:

| Application | Description |

|---|---|

| Dyeing Industry | Used as a colorant due to its vibrant hues and stability. |

| Biological Assays | Acts as a probe for studying biomolecular interactions. |

| Therapeutics | Potential use in drug design targeting specific biomolecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.